1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one
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Description
1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
This compound's structure features a blend of azetidine, triazole, thiophene, and pyridinone moieties, which are of interest in synthetic organic chemistry for their utility in drug design and development. Research into similar molecules has focused on synthetic methodologies for incorporating these functionalities into complex heterocyclic systems. For instance, studies have explored the utility of sulfonyl azides for radical azidating and radical cyclizations of enynes, highlighting the synthetic versatility of sulfonyl and azide groups in constructing nitrogen-containing heterocycles (Widyan, 2021). Additionally, research on the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes demonstrates the strategic use of these functional groups in synthesizing complex molecules with potential biological activities (Miura et al., 2013).
Biological Activities and Potential Therapeutic Uses
The presence of triazole and thiophene rings in similar compounds has been associated with a wide range of biological activities. Research on triazole derivatives, for example, has shown significant antibacterial and surface activity, indicating potential utility as antimicrobial agents (El-Sayed, 2006). Furthermore, compounds containing sulfonamido moieties have been evaluated for their antibacterial efficacy, with several demonstrating high activities against various bacterial strains (Azab et al., 2013). This highlights the potential of sulfonamide-containing triazole and thiophene compounds in antibiotic development.
Moreover, the integration of these heterocycles into a single molecular framework could enhance drug-like properties, such as increased specificity and reduced toxicity, making it a valuable scaffold for the development of new therapeutics. The research on the synthesis, computational quantum chemical study, and biological evaluation of a novel sulfur heterocyclic thiophene derivative containing triazole and pyridine moieties as a potential human topoisomerase IIα inhibiting anticancer agent is a testament to the potential therapeutic applications of such compounds (Murugavel et al., 2019). This compound exhibited notable cytotoxicity against breast cancer cells, suggesting the therapeutic potential of structurally similar molecules in oncology.
Properties
IUPAC Name |
1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]-4-thiophen-3-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-20-8-14(13(5-15(20)23)11-3-4-27-9-11)16(24)22-6-12(7-22)28(25,26)17-19-18-10-21(17)2/h3-5,8-10,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJBGPJXJWTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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